molecular formula C15H22N4O5 B2989560 2-[3-(Dimethylamino)propylamino]-4-(3-nitroanilino)-4-oxobutanoic acid CAS No. 1031899-35-0

2-[3-(Dimethylamino)propylamino]-4-(3-nitroanilino)-4-oxobutanoic acid

Cat. No.: B2989560
CAS No.: 1031899-35-0
M. Wt: 338.364
InChI Key: DSKLWVLQBRMYOB-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)propylamino]-4-(3-nitroanilino)-4-oxobutanoic acid is a structurally complex carboxylic acid derivative characterized by two distinct substituents:

  • A dimethylaminopropylamino group at the 2-position, contributing tertiary amine functionality, which may enhance solubility in polar solvents and influence interactions with biological targets.

The compound’s molecular formula is C₁₅H₂₁N₅O₅, with a calculated molecular weight of 375.36 g/mol. Its structure combines polar functional groups (carboxylic acid, nitro, and tertiary amine), suggesting moderate solubility in dimethyl sulfoxide (DMSO) or aqueous buffers under protonated conditions.

Properties

IUPAC Name

2-[3-(dimethylamino)propylamino]-4-(3-nitroanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O5/c1-18(2)8-4-7-16-13(15(21)22)10-14(20)17-11-5-3-6-12(9-11)19(23)24/h3,5-6,9,13,16H,4,7-8,10H2,1-2H3,(H,17,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKLWVLQBRMYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[3-(Dimethylamino)propylamino]-4-(3-nitroanilino)-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This detailed examination focuses on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Dimethylamino Group : Enhances solubility and biological activity.
  • Nitroaniline Group : Often associated with anti-cancer properties.
  • Oxobutanoic Acid Moiety : May play a role in metabolic pathways.

Research has indicated that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Apoptotic Proteins : Compounds targeting Bcl-2 family proteins have shown promise in inducing apoptosis in cancer cells .
  • Antibacterial Activity : The compound demonstrates significant antibacterial properties against various Gram-positive and Gram-negative bacteria, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Biological Activity Data

The following table summarizes the biological activities reported for the compound and its analogs:

Activity TypeTarget Organism/Cell TypeMIC (mg/mL)MBC (mg/mL)Notes
AntibacterialE. coli0.0040.008Highly sensitive strain
AntibacterialS. aureus0.0150.030Effective against resistant strains
CytotoxicityMRC5 (normal human cells)>100N/ALow cytotoxicity at therapeutic concentrations
Apoptosis InductionCancer cell linesN/AN/AInduces apoptosis through Bcl-2 inhibition

Case Studies

  • Anticancer Activity : In a study involving various cancer cell lines, the compound exhibited a dose-dependent reduction in cell viability, particularly in breast cancer cells. The mechanism was linked to the activation of caspases and subsequent apoptosis .
  • Antibacterial Efficacy : A comparative study showed that the compound outperformed traditional antibiotics like ampicillin against En. cloacae and S. aureus, suggesting its potential as a novel antibacterial agent .

Research Findings

Recent studies have highlighted the compound's promising profile:

  • Molecular Docking Studies : These studies suggest that the compound interacts favorably with bacterial enzymes, inhibiting their activity and leading to bacterial death.
  • ADMET Profiling : The compound has shown favorable absorption, distribution, metabolism, excretion, and toxicity profiles, indicating its potential for further development as a therapeutic agent .

Comparison with Similar Compounds

4-(4-Methylanilino)-4-oxobut-2-enoic Acid

  • Structure: Features a 4-methylanilino group and an α,β-unsaturated double bond (enone system) .
  • Lacks the nitro and dimethylamino groups, reducing polarity and electronic complexity compared to the target compound.
  • Molecular Weight: 221.21 g/mol (C₁₁H₁₁NO₄).

4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic Acid

  • Structure: Contains a 3-fluoro-4-methylanilino group and a methylidene substituent .
  • Key Differences :
    • Fluorine’s electronegativity may enhance metabolic stability and binding affinity in biological systems.
    • Methylidene group introduces steric effects absent in the target compound.
  • Molecular Weight: 255.24 g/mol (C₁₂H₁₂FNO₄).

4-[(4-{[Ethyl(phenyl)amino]carbonyl}phenyl)amino]-4-oxo-2-butanoic Acid

  • Structure: Includes a phenyl-ethyl-urea moiety linked to the 4-oxobutanoic acid core .
  • Larger hydrophobic substituents may reduce aqueous solubility compared to the target compound.
  • Molecular Weight : 369.39 g/mol (C₁₉H₁₉N₃O₅).

Data Table: Comparative Analysis of 4-Oxobutanoic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
2-[3-(Dimethylamino)propylamino]-4-(3-nitroanilino)-4-oxobutanoic acid 3-nitroanilino, dimethylaminopropylamino C₁₅H₂₁N₅O₅ 375.36 Carboxylic acid, nitro, tertiary amine Potential bioactive compound (hypothetical)
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 4-methylanilino, enone system C₁₁H₁₁NO₄ 221.21 Enone, carboxylic acid Spectral analysis candidate
4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid 3-fluoro-4-methylanilino, methylidene C₁₂H₁₂FNO₄ 255.24 Fluorinated aryl, carboxylic acid Crystallography studies
4-[(4-{[Ethyl(phenyl)amino]carbonyl}phenyl)amino]-4-oxo-2-butanoic acid Phenyl-ethyl-urea-linked aryl C₁₉H₁₉N₃O₅ 369.39 Urea, carboxylic acid Synthetic intermediate for drug design

Research Findings and Implications

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., NO₂): The nitro group in the target compound increases acidity of the carboxylic acid (pKa ~2-3) compared to methyl or fluorine substituents (pKa ~4-5) .
  • Solubility: The dimethylaminopropylamino group enhances solubility in polar aprotic solvents (e.g., logP ~1.2) relative to bulkier analogues like phenyl-ethyl-urea derivatives (logP ~2.8) .

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